1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
CAS No.: 147636-34-8
Cat. No.: VC21282553
Molecular Formula: C11H13NO3S
Molecular Weight: 239.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147636-34-8 |
|---|---|
| Molecular Formula | C11H13NO3S |
| Molecular Weight | 239.29 g/mol |
| IUPAC Name | 1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) |
| Standard InChI Key | NSWSBWQLPNNZQJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 |
| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Composition and Identifiers
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is characterized by a specific set of chemical identifiers and physical properties that define its structure and behavior in various chemical environments. The compound features a thiophene ring connected to a piperidine ring through a carbonyl group, with a carboxylic acid functional group at the 4-position of the piperidine ring.
The key chemical identifiers and properties are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 147636-34-8 |
| Molecular Formula | C11H13NO3S |
| Molecular Weight | 239.29 g/mol |
| IUPAC Name | 1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |
| InChI | InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) |
| InChI Key | NSWSBWQLPNNZQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 |
The compound exhibits distinct functional groups that contribute to its chemical behavior: a thiophene ring (aromatic heterocycle containing sulfur), a carbonyl group linking the thiophene to the piperidine nitrogen, and a carboxylic acid group at the piperidine 4-position.
Nomenclature and Alternative Designations
The compound is known by several synonyms in chemical databases and literature, which facilitates cross-referencing and identification across different sources:
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1-(2-thienylcarbonyl)piperidine-4-carboxylic acid
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1-(Thien-2-ylcarbonyl)piperidine-4-carboxylic acid
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4-piperidinecarboxylic acid, 1-(2-thienylcarbonyl)-
These alternative names reflect different naming conventions and catalog designations used by various suppliers and researchers in the field.
Structural Features and Reactivity
Component Analysis
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The thiophene ring: A five-membered aromatic heterocycle containing a sulfur atom, contributing aromaticity and potential for π-π interactions.
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The piperidine ring: A six-membered saturated heterocyclic structure containing a nitrogen atom, which is a common pharmacophore in many biologically active compounds.
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The connecting elements: A carbonyl group linking the thiophene to the piperidine nitrogen, forming an amide bond, and a carboxylic acid group at the 4-position of the piperidine.
This molecular arrangement creates a compound with multiple reactive sites and potential for diverse chemical and biological interactions.
Chemical Reactivity Profile
The reactivity of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is determined by its constituent functional groups:
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The thiophene ring can undergo electrophilic aromatic substitution reactions, although with different reactivity patterns compared to benzene due to the presence of the sulfur atom.
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The amide linkage (carbonyl group connecting the thiophene and piperidine) is relatively stable but can be hydrolyzed under strong acidic or basic conditions.
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The carboxylic acid group can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation.
These reactive sites allow the compound to serve as a versatile building block in organic synthesis and provide potential points of interaction in biological systems.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid typically involves the formation of an amide bond between thiophene-2-carboxylic acid (or its activated derivative) and piperidine-4-carboxylic acid. A common synthetic route includes:
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Activation of thiophene-2-carboxylic acid to form thiophene-2-carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride.
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Reaction of the acid chloride with piperidine-4-carboxylic acid in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrogen chloride formed during the reaction.
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Purification of the final product through techniques such as recrystallization or column chromatography.
This synthetic approach is versatile and can be modified based on the availability of starting materials and specific requirements of the synthesis.
Reaction Conditions and Considerations
The successful synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid requires careful control of reaction conditions:
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Temperature: The reaction is typically conducted at low to ambient temperatures to control selectivity and minimize side reactions.
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Solvent selection: Aprotic solvents such as dichloromethane or tetrahydrofuran are commonly employed to facilitate the reaction.
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pH control: Maintaining appropriate pH conditions is crucial for both the activation step and the amide formation step.
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Purification techniques: The final product may require purification to remove unreacted starting materials and byproducts.
These considerations highlight the technical aspects involved in the synthesis of this compound and the expertise required for its successful preparation.
Applications in Scientific Research
Chemical Research Applications
In the field of chemical research, 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid finds applications as:
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A building block in organic synthesis for the construction of more complex molecules.
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A model compound for studying amide bond formation and the reactivity of heterocyclic compounds.
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A starting material for the development of materials with specific electronic or optical properties, leveraging the electronic characteristics of the thiophene ring.
These applications underscore the compound's utility beyond potential biological activities, highlighting its value in fundamental chemical research and materials science.
| Supplier | Country |
|---|---|
| Matrix Scientific | United States |
| Riedel-de Haen AG | United States |
| Ryan Scientific, Inc. | United States |
| Enamine | Ukraine |
| Fluorochem Ltd | United Kingdom |
| ChemCollect GmbH | Germany |
| AKos Consulting & Solutions GmbH | Germany |
| AsInEx Ltd. | Russia |
This global availability facilitates access to the compound for research purposes across different regions and research institutions.
Comparative Analysis with Related Compounds
Structural Analogues
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid shares structural similarities with several related compounds:
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Thiophene-2-carboxylic acid: Consists of the thiophene ring with a directly attached carboxylic acid group, lacking the piperidine component.
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Piperidine-4-carboxylic acid: Contains the piperidine ring with a carboxylic acid at the 4-position, without the thiophene component.
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1-(Furan-2-carbonyl)-piperidine-4-carboxylic acid: A close analogue where the thiophene ring is replaced by a furan ring, potentially resulting in different electronic properties and reactivity patterns .
These structural relationships provide context for understanding the unique properties of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid and its potential advantages in specific applications.
Functional Distinctions
The distinctive functional characteristics of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid compared to its analogues include:
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Electronic properties: The thiophene ring contributes different electronic properties compared to other heterocycles like furan or pyrrole.
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Hydrogen bonding capabilities: The presence of both carbonyl and carboxylic acid groups provides multiple hydrogen bonding sites.
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Conformational flexibility: The connection between the thiophene and piperidine rings allows for specific conformational arrangements that may influence binding to biological targets.
These functional distinctions highlight the unique chemical personality of the compound and its potential value in specific research contexts.
Future Research Directions
Methodological Advances
Advances in synthetic methodology may enhance the accessibility and utility of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid:
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Development of more efficient and sustainable synthetic routes.
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Application of flow chemistry and other modern synthetic techniques for improved production.
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Computational studies to predict properties and guide experimental design.
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Integration into combinatorial chemistry approaches for the rapid generation of analogues.
These methodological advances could facilitate broader exploration of the compound's potential and its derivatives in various research contexts.
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